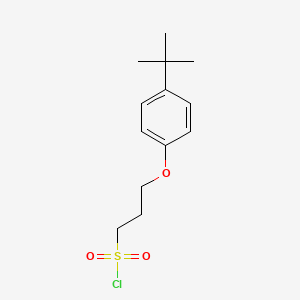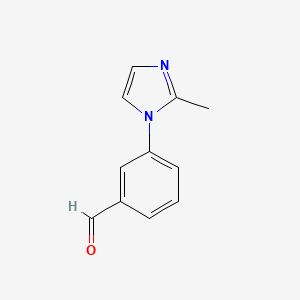
3-Bromo-5-(2-phenoxyethoxy)pyridine
Vue d'ensemble
Description
3-Bromo-5-(2-phenoxyethoxy)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound has gained significant attention due to its unique structure and potential biological and industrial applications.
Méthodes De Préparation
The synthesis of 3-Bromo-5-(2-phenoxyethoxy)pyridine typically involves the Suzuki cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds in organic synthesis. The reaction involves the coupling of 3-bromo-5-iodopyridin-2-amine with 4-methylsulfonyl-phenyl boronic acid to yield the substituted 3-bromopyridin-2-amine intermediate. This intermediate then undergoes another Suzuki coupling with various pyridinylboronic acids to produce the target compound .
Analyse Des Réactions Chimiques
3-Bromo-5-(2-phenoxyethoxy)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Suzuki Cross-Coupling Reactions: This reaction is commonly used to form carbon-carbon bonds, producing various pyridine derivatives.
Common reagents used in these reactions include arylboronic acids, palladium catalysts, and appropriate solvents. The major products formed from these reactions are typically pyridine derivatives with different functional groups .
Applications De Recherche Scientifique
3-Bromo-5-(2-phenoxyethoxy)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2-phenoxyethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Bromo-5-(2-phenoxyethoxy)pyridine can be compared with other similar compounds, such as:
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
3-Bromo-5-methoxypyridine: A pyridine derivative with a methoxy group, used in various chemical reactions.
The uniqueness of this compound lies in its phenoxyethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
3-bromo-5-(2-phenoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-11-8-13(10-15-9-11)17-7-6-16-12-4-2-1-3-5-12/h1-5,8-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPOUNWFEWQHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B1399891.png)




![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine](/img/structure/B1399897.png)
![[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine](/img/structure/B1399898.png)







